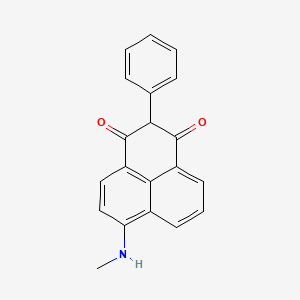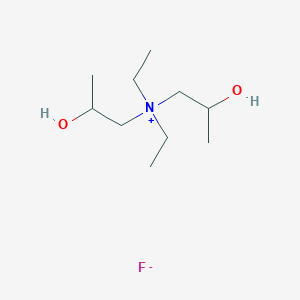![molecular formula C9H12BrCl3N2O B14312509 1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole CAS No. 110076-65-8](/img/structure/B14312509.png)
1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Chlorination of the imidazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride, often in the presence of a catalyst .
Attachment of the Bromopentyl Group:
- The bromopentyl group can be introduced via an etherification reaction. This involves the reaction of 5-bromopentanol with a suitable alkylating agent in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole typically involves multiple steps:
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole can undergo various chemical reactions, including:
-
Nucleophilic Substitution:
-
Oxidation and Reduction:
-
Electrophilic Substitution:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Major Products:
- Substituted imidazoles with various functional groups replacing the bromine atom.
- Oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole has several applications in scientific research:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies .
-
Biology:
-
Medicine:
-
Industry:
Wirkmechanismus
The mechanism by which 1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole exerts its effects depends on its application:
-
Antimicrobial Activity:
-
Enzyme Inhibition:
-
Receptor Modulation:
Vergleich Mit ähnlichen Verbindungen
- 1-{[(5-Chloropentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole
- 1-{[(5-Iodopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole
- 1-{[(5-Fluoropentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole
Comparison:
-
Uniqueness:
- The presence of the bromine atom in 1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole provides unique reactivity compared to its chloro, iodo, and fluoro analogs .
- Bromine’s moderate electronegativity and size make it a versatile leaving group in substitution reactions, offering a balance between reactivity and stability .
-
Reactivity:
Eigenschaften
CAS-Nummer |
110076-65-8 |
|---|---|
Molekularformel |
C9H12BrCl3N2O |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
1-(5-bromopentoxymethyl)-2,4,5-trichloroimidazole |
InChI |
InChI=1S/C9H12BrCl3N2O/c10-4-2-1-3-5-16-6-15-8(12)7(11)14-9(15)13/h1-6H2 |
InChI-Schlüssel |
QVUXZZRUJRUSPA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCOCN1C(=C(N=C1Cl)Cl)Cl)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





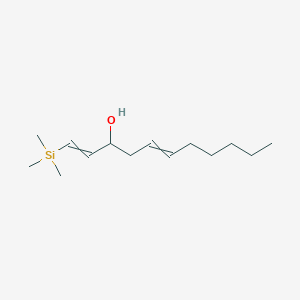




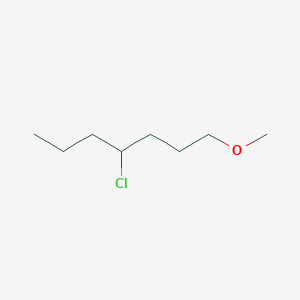
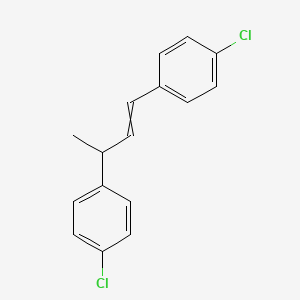
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
